molecular formula C20H24N2O2 B4810211 N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide

N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide

Cat. No.: B4810211
M. Wt: 324.4 g/mol
InChI Key: KBMMGNVNORFFTL-UHFFFAOYSA-N
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Description

N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide is an organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including amide and aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the acetylation of 3-methylaniline followed by a coupling reaction with 2-(3-methylphenyl)ethylamine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological responses. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)acetamide: Shares structural similarities but lacks the additional functional groups present in N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide.

    N-methylacetamide: A simpler compound with a single amide group, used for comparison in studies of amide chemistry.

Uniqueness

This compound is unique due to its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of aromatic rings and amide groups provides a versatile platform for various applications in research and industry.

Properties

IUPAC Name

N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-7-5-9-19(13-15)21(17(3)23)11-12-22(18(4)24)20-10-6-8-16(2)14-20/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMMGNVNORFFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCN(C2=CC=CC(=C2)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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